3-(4-Chlorothiophen-2-yl)acrylaldehyde
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Overview
Description
3-(4-Chlorothiophen-2-yl)acrylaldehyde is an organic compound with the molecular formula C7H5ClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorinated thiophene ring attached to an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorothiophen-2-yl)acrylaldehyde typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method is the Knoevenagel condensation reaction, where 4-chlorothiophene-2-carbaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorothiophen-2-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-Chlorothiophen-2-yl)acrylic acid.
Reduction: 3-(4-Chlorothiophen-2-yl)acryl alcohol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorothiophen-2-yl)acrylaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorothiophen-2-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its anti-inflammatory activity could involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another thiophene derivative with potential anti-inflammatory and analgesic properties.
3-(4-Bromothiophen-2-yl)acrylaldehyde: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
Uniqueness
3-(4-Chlorothiophen-2-yl)acrylaldehyde is unique due to the presence of both the chlorinated thiophene ring and the acrylaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5ClOS |
---|---|
Molecular Weight |
172.63 g/mol |
IUPAC Name |
(E)-3-(4-chlorothiophen-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5ClOS/c8-6-4-7(10-5-6)2-1-3-9/h1-5H/b2-1+ |
InChI Key |
FDKCOJZACLCYKC-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(SC=C1Cl)/C=C/C=O |
Canonical SMILES |
C1=C(SC=C1Cl)C=CC=O |
Origin of Product |
United States |
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